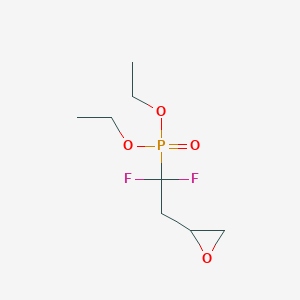
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester is a chemical compound with the molecular formula C7H13F2O4P It is known for its unique structure, which includes a difluoro-oxirane ring and a phosphonic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a difluoro-epoxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack of the phosphite on the epoxide ring. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The difluoro-oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, phosphine derivatives, and various substituted compounds. These products can have different properties and applications depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals, materials, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoro-oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, diethyl ester include other phosphonic acid esters and difluoro-epoxide derivatives. Examples include:
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dimethyl ester
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dipropyl ester
- Phosphonic acid, (1,1-difluoro-2-oxiranylethyl)-, dibutyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of a difluoro-oxirane ring and a phosphonic acid ester group. This structure imparts unique reactivity and properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
CAS No. |
122039-30-9 |
|---|---|
Molecular Formula |
C8H15F2O4P |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
2-(2-diethoxyphosphoryl-2,2-difluoroethyl)oxirane |
InChI |
InChI=1S/C8H15F2O4P/c1-3-13-15(11,14-4-2)8(9,10)5-7-6-12-7/h7H,3-6H2,1-2H3 |
InChI Key |
AATPSMYPUBGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC1CO1)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















